![molecular formula C7H7FN2O3 B596988 4-Fluoro-5-methoxy-2-nitroaniline CAS No. 125163-12-4](/img/structure/B596988.png)
4-Fluoro-5-methoxy-2-nitroaniline
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Overview
Description
4-Fluoro-5-methoxy-2-nitroaniline is a solid compound with a molecular formula of C7H7FN2O3 . It is an important organic intermediate used to synthesize substituted benzene products . It has a molecular weight of 186.14 g/mol . The structure consists of a benzene ring with a fluorine atom attached at the fourth position, a methoxy group at the second position, and a nitro group at the fifth position .
Synthesis Analysis
The synthesis of 4-Fluoro-5-methoxy-2-nitroaniline involves dissolving 4-FLUORO-2-METHOXYANILINE in dichloromethane, adding concentrated sulfuric acid dropwise with stirring under ice-cooling, and then adding concentrated nitric acid dropwise .Molecular Structure Analysis
The molecular structure of 4-Fluoro-5-methoxy-2-nitroaniline consists of a benzene ring with a fluorine atom attached at the fourth position, a methoxy group at the second position, and a nitro group at the fifth position . It has a molecular formula of C7H7FN2O3 .Chemical Reactions Analysis
4-Fluoro-5-methoxy-2-nitroaniline exhibits aromatic behavior due to the presence of the benzene ring. It can undergo various types of reactions, including substitution and reduction reactions . It possesses both electron-donating and electron-withdrawing groups, which make it a versatile compound for applications in organic synthesis and medicinal chemistry .Physical And Chemical Properties Analysis
4-Fluoro-5-methoxy-2-nitroaniline is a solid compound that is sparingly soluble in water but dissolves well in organic solvents like ethanol and acetone . It has a molecular weight of 186.14 g/mol .Scientific Research Applications
Medicinal Chemistry: Synthesis of Mereletinib
4-Fluoro-5-methoxy-2-nitroaniline: is a key intermediate in the synthesis of Mereletinib , a potent inhibitor of the mutant BRAFV600E kinase . This compound is crucial in the development of treatments for various cancers. It undergoes a series of chemical reactions to introduce specific functional groups, which are essential for forming the molecular structure of Mereletinib .
Organic Synthesis: Versatile Intermediate
Due to the presence of both electron-donating and electron-withdrawing groups, 4-Fluoro-5-methoxy-2-nitroaniline serves as a versatile intermediate in organic synthesis . It can participate in substitution and reduction reactions, making it valuable for synthesizing a wide range of organic compounds .
Dye Synthesis: Azo Dyes and Pigments
This compound is used as an intermediate in the synthesis of azo dyes and pigments. Azo dyes are one of the most important classes of dyes used for textile fibers due to their wide range of colors and excellent fastness properties .
Pigment Production: High Production Volume Chemicals
4-Fluoro-5-methoxy-2-nitroaniline: is involved in the production of Pigment Yellow 74, which is used in applications such as yellow tattoo inks, emulsion paints, toy enamels, printing inks, and traffic paints .
Pharmaceutical Applications: Anticancer Drug Development
Apart from Mereletinib, this compound is also used in the preparation and production of other pharmaceutical and bioactive molecules, particularly in anticancer drug development .
Safety and Handling in Research Labs
The handling and storage of 4-Fluoro-5-methoxy-2-nitroaniline require strict safety measures due to its toxicity. It should be stored in a cool, dry, and well-ventilated area, and personal protective equipment should be used to mitigate potential risks .
Biochemical Synthesis: Intermediate for Bioactive Molecules
It can be used as an intermediate in biochemical synthesis, playing a role in the preparation of bioactive molecules, which are essential for various biochemical applications .
Environmental Impact: Waste Disposal and Contamination Prevention
Proper waste disposal procedures are necessary when working with 4-Fluoro-5-methoxy-2-nitroaniline to prevent environmental contamination. Researchers must ensure that no harm comes to the environment during its use .
Mechanism of Action
Target of Action
It is known to play a crucial role in the synthesis of mereletinib , a potent inhibitor of mutant BRAFV600E kinase . This kinase is a protein that sends signals in cells and is involved in directing cell growth .
Mode of Action
It is known to serve as a key intermediate compound in the synthesis of mereletinib . The compound’s interaction with its targets and the resulting changes would depend on the specific biochemical reactions involved in this synthesis.
Biochemical Pathways
Given its role in the synthesis of mereletinib , it can be inferred that it may be involved in the pathways related to the regulation of BRAFV600E kinase .
Result of Action
Given its role in the synthesis of mereletinib , it can be inferred that it may contribute to the inhibition of mutant BRAFV600E kinase , potentially affecting cell growth.
It is clear, however, that the compound plays a significant role in the synthesis of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase .
Safety and Hazards
4-Fluoro-5-methoxy-2-nitroaniline is toxic and requires careful handling. Proper safety measures, including personal protective equipment and appropriate storage, are necessary to mitigate potential risks . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Future Directions
4-Fluoro-5-methoxy-2-nitroaniline plays a crucial role in the synthesis of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase that is being developed for the treatment of various cancers . Its role as a key intermediate in the synthesis of this and potentially other pharmaceutical compounds suggests promising future directions for this compound .
properties
IUPAC Name |
4-fluoro-5-methoxy-2-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O3/c1-13-7-3-5(9)6(10(11)12)2-4(7)8/h2-3H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMLKSWJWIKLPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)[N+](=O)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682000 |
Source
|
Record name | 4-Fluoro-5-methoxy-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-5-methoxy-2-nitroaniline | |
CAS RN |
125163-12-4 |
Source
|
Record name | 4-Fluoro-5-methoxy-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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